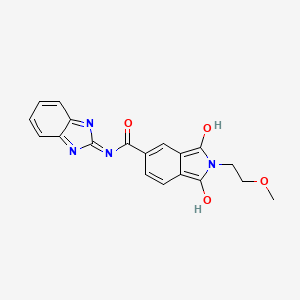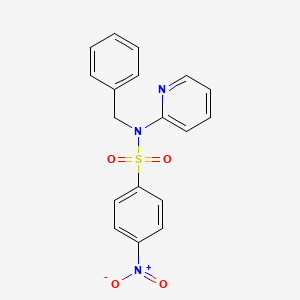![molecular formula C20H30N8O2 B11024813 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone](/img/structure/B11024813.png)
6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes piperazine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4- (4-Methyl-1-piperazinyl)methyl benzylamine
- 4-(4-甲基哌嗪)苯胺
- 2-Pyrimidinamine, 4,6-dimethyl-
Uniqueness
6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-[(2-morpholinoethyl)amino]-4(3H)-pyrimidinone is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H30N8O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-(2-morpholin-4-ylethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H30N8O2/c1-15-16(14-22-20(23-15)28-7-5-26(2)6-8-28)17-13-18(29)25-19(24-17)21-3-4-27-9-11-30-12-10-27/h13-14H,3-12H2,1-2H3,(H2,21,24,25,29) |
InChI Key |
BEWMICDDWZBZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NCCN3CCOCC3)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11024740.png)
![1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11024743.png)
![methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11024747.png)
![(4-tert-butylphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11024750.png)
![1-(4-fluorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024755.png)
![N-[2-(butan-2-yl)phenyl]-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11024768.png)


![1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one](/img/structure/B11024800.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11024809.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11024821.png)
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11024829.png)
![N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11024832.png)
